molecular formula C23H19ClF3N3O B2705472 1-[2-(4-chlorobenzoyl)-5-(trifluoromethyl)pyridin-3-yl]-4-phenylpiperazine CAS No. 306977-50-4

1-[2-(4-chlorobenzoyl)-5-(trifluoromethyl)pyridin-3-yl]-4-phenylpiperazine

Cat. No.: B2705472
CAS No.: 306977-50-4
M. Wt: 445.87
InChI Key: VWMUSTFENIUJII-UHFFFAOYSA-N
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Description

1-[2-(4-chlorobenzoyl)-5-(trifluoromethyl)pyridin-3-yl]-4-phenylpiperazine is a complex organic compound that features a combination of aromatic rings, a piperazine moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-chlorobenzoyl)-5-(trifluoromethyl)pyridin-3-yl]-4-phenylpiperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Formation of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Coupling of Aromatic Rings: The final step involves coupling the 4-chlorophenyl group with the pyridine and piperazine moieties using a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.

    Reduction: Reduction reactions can occur at the piperazine moiety.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, 1-[2-(4-chlorobenzoyl)-5-(trifluoromethyl)pyridin-3-yl]-4-phenylpiperazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorobenzoyl)-5-(trifluoromethyl)pyridin-3-yl]-4-phenylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)[3-(4-methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]methanone
  • (4-Chlorophenyl)[3-(4-ethylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]methanone
  • (4-Chlorophenyl)[3-(4-isopropylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]methanone

Uniqueness

The uniqueness of 1-[2-(4-chlorobenzoyl)-5-(trifluoromethyl)pyridin-3-yl]-4-phenylpiperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-chlorophenyl)-[3-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3N3O/c24-18-8-6-16(7-9-18)22(31)21-20(14-17(15-28-21)23(25,26)27)30-12-10-29(11-13-30)19-4-2-1-3-5-19/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMUSTFENIUJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(N=CC(=C3)C(F)(F)F)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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